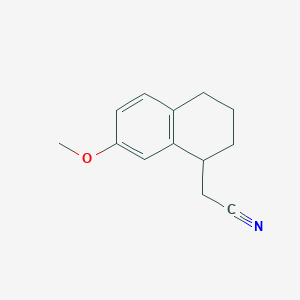
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is an organic compound characterized by a naphthalene ring system substituted with a methoxy group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved through the hydrogenation of 7-methoxy-1-naphthol.
Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with a suitable nitrile source, such as cyanogen bromide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products
Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological pathways.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential effects on cellular signaling pathways and receptor binding.
作用机制
The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-(7-Methoxy-1-naphthyl)acetonitrile: Lacks the tetrahydro structure, leading to different reactivity and biological activity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Contains a hydroxyl group instead of a nitrile, affecting its solubility and reactivity.
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.
Uniqueness
2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is unique due to its combination of a methoxy-substituted naphthalene ring and a nitrile group, which provides a balance of hydrophobic and polar characteristics. This makes it versatile for various chemical transformations and applications in different fields.
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile |
InChI |
InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7H2,1H3 |
InChI 键 |
YQWJWBIKGKGCNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCCC2CC#N)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
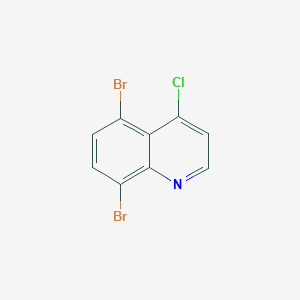
![2-[(1-Methylpiperidin-4-yl)amino]acetamide](/img/structure/B13146201.png)

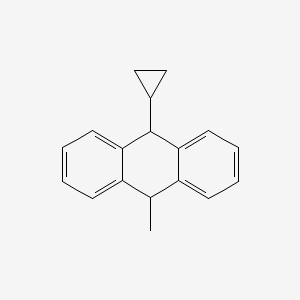
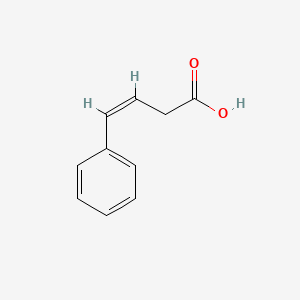

![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
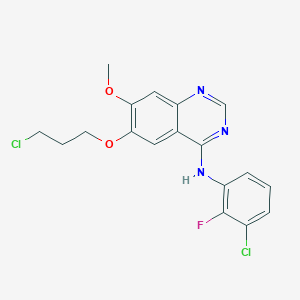
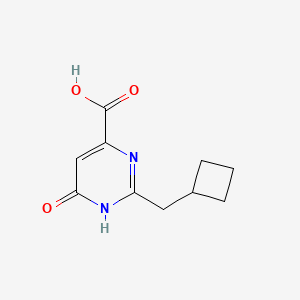
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
![7-Benzyl-4-(2-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13146268.png)
